4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
Electronic Effects of Substituents
The 6-methylpyridin-2-yl group distinguishes this compound from simpler triazine-thiol derivatives like 4-amino-6-methyl-1,3,5-triazine-2-thiol. The pyridine ring introduces:
- Enhanced electron donation : The pyridinyl nitrogen’s lone pairs increase electron density at the triazine’s 6-position, altering reactivity in nucleophilic substitutions.
- Steric hindrance : The methyl group at the pyridine’s 6-position reduces accessibility to the triazine’s 4-amino group, affecting intermolecular interactions.
Structural Comparisons
Crystallographic data reveal that substituents significantly influence triazine ring planarity:
- Methyl groups (e.g., 4-amino-6-methyl-1,3,5-triazine-2-thiol): Induce minor distortions (dihedral angles < 10°).
- Aromatic substituents (e.g., 6-phenyl-1,3,5-triazine-2-thiol): Cause larger deviations (dihedral angles up to 30°).
- 6-Methylpyridin-2-yl group : Maintains near-planarity (dihedral angle ≈ 173°) due to conjugation.
Table 3: Substituent Effects on Triazine Derivatives
Reactivity Trends
The electron-donating pyridinyl group enhances the triazine’s susceptibility to electrophilic attack at the 4-amino position compared to methyl-substituted analogs. Conversely, the thiol/thione group’s nucleophilicity is reduced due to resonance stabilization, as observed in slower alkylation kinetics relative to non-conjugated thiols.
Properties
IUPAC Name |
4-amino-2-(6-methylpyridin-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-5-3-2-4-6(11-5)7-12-8(10)14-9(15)13-7/h2-4,7H,1H3,(H4,10,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDIRRYXHMIZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2NC(=S)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with thiourea and ammonium acetate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiourea, including compounds similar to 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, exhibit significant antibacterial properties. For instance, certain thiourea derivatives showed effective inhibition against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations comparable to standard antibiotics like ceftriaxone .
Anticancer Potential
Research has indicated that triazine derivatives can be designed as molecular hybrids with sulfonamide fragments to enhance anticancer activity. These compounds have been shown to exhibit cytotoxic effects in various cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .
Anti-inflammatory Effects
Compounds related to this compound have also been studied for their anti-inflammatory properties. They were found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α effectively, indicating potential use in treating inflammatory diseases .
Antituberculosis Activity
The compound has shown promise as an antituberculosis agent. Derivatives were tested against multiple strains of Mycobacterium tuberculosis, revealing significant activity against resistant strains .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of synthesized thiourea derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives exhibited zones of inhibition comparable to conventional antibiotics, highlighting the potential for developing new antibacterial agents from this class of compounds.
Case Study 2: Anticancer Activity
In a comparative study involving various triazine derivatives on cancer cell lines (e.g., HeLa and MCF7), it was found that modifications on the triazine structure significantly enhanced cytotoxicity. Compounds derived from this compound were among the most effective.
Mechanism of Action
The mechanism of action of 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares molecular parameters of the target compound with similar triazine-thiol derivatives:
*Calculated based on structural similarity to analogs.
Key Observations:
- Substituent Effects: Pyridine derivatives (e.g., 6-methylpyridin-2-yl, 2-chloropyridin-3-yl) generally exhibit higher molecular weights and lipophilicity compared to furan or simple phenyl groups. This may improve membrane permeability in drug design .
- Steric Considerations: Bulky substituents like indole (e.g., ) may hinder binding to flat enzymatic pockets but could favor interactions with hydrophobic regions.
Antimicrobial Potential
Triazine-thiol derivatives with heteroaromatic substituents (e.g., pyridine, indole) are frequently explored for antimicrobial activity. For example:
Biological Activity
4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article reviews its biological activity, focusing on its antifungal and antibacterial properties, as well as insights from molecular docking studies and structure-based virtual screening.
- Molecular Formula : C₉H₁₁N₅S
- Molecular Weight : 221.28 g/mol
- CAS Number : 1142208-76-1
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly concerning its antifungal and antibacterial properties.
Antifungal Activity
Research indicates that derivatives of the triazine core exhibit notable antifungal activity. A study highlighted that compounds similar to this compound demonstrated significant inhibition against Candida albicans when tested at various concentrations (50 to 300 μg per disc) . The mechanism of action appears to involve interaction with N-myristoyltransferase (NMT), an enzyme critical for fungal virulence.
Antibacterial Activity
While the compound shows promise as an antifungal agent, it has not demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus or Escherichia coli . This suggests a selective profile where the compound may be more effective against fungal infections rather than bacterial ones.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of the compound with target proteins. The compound was docked into the active site of various enzymes relevant to its antifungal activity. These studies revealed that the amino and thiol groups present in the compound facilitate hydrogen bonding with key residues in the active site of NMT, enhancing its inhibitory potential .
Case Studies and Research Findings
Q & A
Q. What are the standard methods for synthesizing 4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how is purity optimized?
Synthesis typically involves multi-step reactions, including condensation of cyanoguanidine with substituted aldehydes and anilines under acidic conditions. Optimization is achieved via:
- High-performance liquid chromatography (HPLC) for purity assessment.
- Nuclear magnetic resonance (NMR) spectroscopy for structural validation (e.g., confirming sp³-hybridized carbons at 67.5–68.4 ppm in NMR).
- Controlled pH (10–11) during synthesis to prevent undesired dehydrogenation or aromatization .
Q. How are the physicochemical properties of this compound characterized, and why are they critical?
Key properties include:
- LogP : Determined via reverse-phase chromatography or computational modeling to assess lipophilicity (critical for bioavailability).
- Solubility : Evaluated in polar (e.g., ethanol) and nonpolar solvents to guide formulation.
- Thermal stability : Analyzed using differential scanning calorimetry (DSC) to define storage conditions.
These properties inform experimental design, such as solvent selection for biological assays .
Q. What spectroscopic techniques are used to confirm the molecular structure?
- NMR : Identifies protons adjacent to the triazine ring (e.g., signals at 5.70–5.77 ppm for dihydrotriazine protons).
- NMR : Confirms sp³ hybridization of the triazine ring carbons.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Molecular modeling software : Visualizes bond angles and distances to predict reactivity .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved when synthesizing derivatives with varying substituents?
Systematic evaluation strategies include:
- pH control : Maintaining pH 10–11 to suppress side reactions like dehydrogenation.
- Intermediate monitoring : Using HPLC or TLC to track reaction progress.
- Substituent screening : Testing electron-withdrawing/donating groups to assess steric and electronic effects on yield.
For example, aryl substituents with bulky groups may reduce yield due to steric hindrance, necessitating adjusted stoichiometry .
Q. What mechanistic insights explain the Dimroth rearrangement in triazine derivatives?
The Dimroth rearrangement involves base-promoted tautomerization of 1,6-dihydrotriazines to 5,6-dihydrotriazines. Key steps:
- Ring-opening : Cleavage of the C–N bond adjacent to the thiol group.
- Tautomerization : Reorganization into a more stable 5,6-dihydro structure.
- X-ray crystallography : Confirms the final tautomeric form (e.g., ethanol clathrates with 1:1 stoichiometry) .
Q. How does molecular docking predict interactions between this compound and biological targets?
- Target selection : Prioritize enzymes linked to observed bioactivity (e.g., cancer-related kinases).
- Docking software : Tools like AutoDock Vina simulate binding affinities (e.g., hydrogen bonding with active-site residues).
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays.
Preliminary studies on similar triazines suggest interactions with metabolic enzymes involved in tumor proliferation .
Q. What crystallographic methods resolve structural ambiguities in triazine derivatives?
- Single-crystal X-ray diffraction : Determines absolute configuration and hydrogen-bonding networks.
- Powder X-ray diffraction (PXRD) : Assesses phase purity and irreversible desolvation upon heating.
- Thermogravimetric analysis (TGA) : Correlates weight loss with solvent evaporation (e.g., ethanol clathrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
